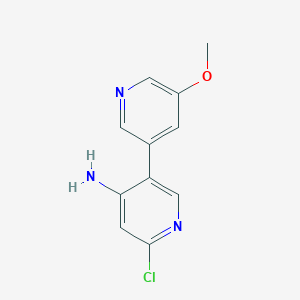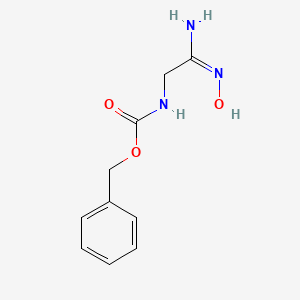
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can convert carbonyl groups to alcohols, affecting the compound’s solubility and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of cytokine and growth factor signaling pathways, helping to elucidate the molecular mechanisms of cell signaling.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating immune responses and inflammation.
Mécanisme D'action
The mechanism of action of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid involves its interaction with specific molecular targets, such as cytokine receptors and signaling proteins. By binding to these targets, the compound can modulate the activity of signaling pathways, leading to changes in cellular responses. This modulation can affect processes such as cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-N-(1-carbamoyl-3-carboxypropyl)phthalamic Acid: A closely related compound with similar structural features and biological activities.
Hydrolyzed Pomalidomide: Another compound with comparable properties, often used in similar research applications.
Uniqueness
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and specificity .
Propriétés
Formule moléculaire |
C13H15N3O6 |
|---|---|
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
3-amino-2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O6/c14-7-3-1-2-6(12(19)20)10(7)11(18)16-8(13(21)22)4-5-9(15)17/h1-3,8H,4-5,14H2,(H2,15,17)(H,16,18)(H,19,20)(H,21,22) |
Clé InChI |
GBZQFIZTUAAFCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)


